N-(2-chlorophenyl)-4-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-4-oxobutanamide N-(2-chlorophenyl)-4-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0466005
InChI: InChI=1S/C18H18ClN3O3/c1-12(13-6-2-5-9-16(13)23)21-22-18(25)11-10-17(24)20-15-8-4-3-7-14(15)19/h2-9,23H,10-11H2,1H3,(H,20,24)(H,22,25)/b21-12+
SMILES: CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1Cl)C2=CC=CC=C2O
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8g/mol

N-(2-chlorophenyl)-4-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-4-oxobutanamide

CAS No.:

Cat. No.: VC0466005

Molecular Formula: C18H18ClN3O3

Molecular Weight: 359.8g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-4-oxobutanamide -

Specification

Molecular Formula C18H18ClN3O3
Molecular Weight 359.8g/mol
IUPAC Name N-(2-chlorophenyl)-N'-[(E)-1-(2-hydroxyphenyl)ethylideneamino]butanediamide
Standard InChI InChI=1S/C18H18ClN3O3/c1-12(13-6-2-5-9-16(13)23)21-22-18(25)11-10-17(24)20-15-8-4-3-7-14(15)19/h2-9,23H,10-11H2,1H3,(H,20,24)(H,22,25)/b21-12+
Standard InChI Key VPHYQUAOKKEYBF-CIAFOILYSA-N
SMILES CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1Cl)C2=CC=CC=C2O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator